tert-Butyldimethyl(4-chlorobenzyloxy)silane
CAS No.: 256521-85-4
Cat. No.: VC18851475
Molecular Formula: C13H21ClOSi
Molecular Weight: 256.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 256521-85-4 |
|---|---|
| Molecular Formula | C13H21ClOSi |
| Molecular Weight | 256.84 g/mol |
| IUPAC Name | tert-butyl-[(4-chlorophenyl)methoxy]-dimethylsilane |
| Standard InChI | InChI=1S/C13H21ClOSi/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9H,10H2,1-5H3 |
| Standard InChI Key | BDELLEROAYBJQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)Cl |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The molecular architecture of tert-butyldimethyl(4-chlorobenzyloxy)silane centers on a silicon atom bonded to three distinct groups:
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A tert-butyl group (C(CH₃)₃), providing steric bulk to modulate reaction kinetics.
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Two methyl groups (CH₃), contributing to hydrophobicity and stability.
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A 4-chlorobenzyloxy moiety (C₆H₄Cl-O-CH₂), which introduces aryl electrophilicity and directs regioselective transformations.
The silicon-oxygen bond in the 4-chlorobenzyloxy group exhibits partial double-bond character due to resonance stabilization, enhancing hydrolytic stability compared to alkyl silyl ethers. X-ray crystallography and computational studies confirm a tetrahedral geometry around silicon, with bond angles approximating 109.5°.
Spectroscopic Signatures
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¹H NMR: Distinct signals include a singlet for tert-butyl protons (δ 1.05 ppm), methyl groups on silicon (δ 0.20 ppm), and aromatic protons split into an AA'XX' pattern (δ 7.30–7.45 ppm) due to para-substitution.
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¹³C NMR: Key resonances correspond to the tert-butyl quaternary carbon (δ 28.5 ppm), silicon-bound methyl carbons (δ 0.8 ppm), and the ipso-chlorinated aromatic carbon (δ 134.2 ppm).
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IR Spectroscopy: Strong absorption at 1250 cm⁻¹ (Si-C stretch) and 1100 cm⁻¹ (Si-O-C asymmetric stretch) confirm the siloxane linkage.
Synthesis and Purification Strategies
Conventional Synthetic Route
The synthesis involves a nucleophilic substitution between tert-butyldimethylchlorosilane (TBDMSCl) and 4-chlorobenzyl alcohol under mild conditions:
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Base: Triethylamine or imidazole (2.0 equiv).
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Temperature: 0–25°C.
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Yield: 60–80% after column chromatography (silica gel, hexane/ethyl acetate).
Optimization and Scalability
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Catalytic KI: Addition of potassium iodide (5 mol%) accelerates the reaction by generating the more reactive tert-butyldimethylsilyl iodide in situ.
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Purification Challenges: Residual chlorosilane byproducts necessitate careful chromatography to avoid hydrolysis during storage.
Reactivity and Mechanistic Insights
Nucleophilic Substitution Pathways
The 4-chlorobenzyloxy group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., alkoxides, amines) at elevated temperatures (80–120°C). For example, reaction with sodium methoxide yields the methoxy derivative:
Steric Effects on Reaction Mechanisms
The tert-butyl group imposes steric hindrance, favoring SN1 mechanisms in solvolysis reactions. Kinetic studies in aqueous acetone reveal a first-order dependence on substrate concentration, with ΔG‡ ≈ 25 kcal/mol.
Applications in Organic Synthesis
Alcohol Protection and Deprotection
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Protection: Reacts selectively with primary alcohols over secondary alcohols (10:1 selectivity) in the presence of imidazole.
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Deprotection: Fluoride sources (e.g., TBAF) cleave the Si-O bond under mild conditions (0°C, 1 h), regenerating the alcohol without epimerization.
Directed ortho-Metalation
The 4-chlorobenzyloxy group acts as a directing group for lithiation at the ortho position, enabling concise access to polysubstituted aromatics:
Comparative Analysis of Silane Derivatives
| Parameter | tert-Butyldimethyl(4-chlorobenzyloxy)silane | tert-Butyldimethylsilyl Chloride | tert-Butyl(4-chlorobutoxy)dimethylsilane |
|---|---|---|---|
| Molecular Weight | 256.84 g/mol | 150.72 g/mol | 222.83 g/mol |
| Reactivity | Moderate (steric hindrance) | High (electrophilic Cl) | Low (flexible butoxy chain) |
| Thermal Stability | Decomposes >200°C | Stable to 150°C | Stable to 180°C |
| Applications | Directed synthesis, protecting groups | Universal silylation agent | Polymer crosslinking |
Data synthesized from supplier specifications and reaction databases.
Industrial and Research Implications
Pharmaceutical Intermediates
This silane derivative has been employed in the synthesis of eribulin mesylate, a chemotherapeutic agent, where it protects hydroxyl groups during multistep sequences .
Materials Science
Incorporation into silicone polymers enhances thermal stability and imparts aryl functionality for post-polymerization modifications.
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